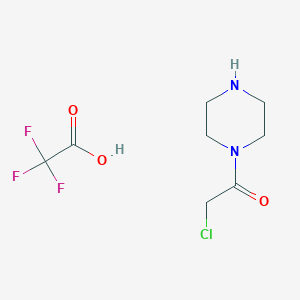
2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid is a chemical compound with a wide range of applications. It is also known as 1-(PIPERAZIN-1-YL)ETHAN-1-ONE . The compound is a part of the Aromatic Heterocycles and Carboxylic Acids categories .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 162.62 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . Its Exact Mass is 162.0559907 g/mol and its Monoisotopic Mass is also 162.0559907 g/mol . The Topological Polar Surface Area of the compound is 32.3 Ų . The compound has a Heavy Atom Count of 10 . The compound has a Formal Charge of 0 . The Complexity of the compound is 123 .Scientific Research Applications
Neurochemical Research
- Fuller et al. (1978) found that 1-(m-Trifluoromethylphenyl)-piperazine, related to your compound of interest, acts as a serotonin receptor agonist in rat brains, influencing serotonin turnover (Fuller, Snoddy, Mason, & Molloy, 1978).
Chemical Synthesis and Characterization
- Verma and Singh (2015) synthesized a novel multifunctional ligand precursor involving 2-chloro-3-{2-(piperazinyl)ethyl}-amino-1,4-naphthoquinone, demonstrating its electrochemical and fluorescence properties, as well as strong antimicrobial activity (Verma & Singh, 2015).
- Ji et al. (2017) described an efficient method to prepare 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for the synthesis of prothioconazole, using a compound related to 2-Chloro-1-(piperazin-1-yl)ethan-1-one (Ji, Niu, Liu, Wang, & Dai, 2017).
Antitumor Activity
- Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing a piperazine amide moiety and found them to be promising antiproliferative agents against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Pharmacological Studies
- Bhosale et al. (2014) conducted pharmacological evaluations of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives for potential antipsychotic activity (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Molecular Studies
- Bilinovich et al. (2011) studied a complex formed from a related compound, highlighting its potential in biological experiments and its interaction with metal ions (Bilinovich, Panzner, Youngs, & Leeper, 2011).
Photochemical Studies
- Mella et al. (2001) explored the photochemistry of ciprofloxacin, a compound related to your compound of interest, revealing its behavior under different conditions (Mella, Fasani, & Albini, 2001).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O.C2HF3O2/c7-5-6(10)9-3-1-8-2-4-9;3-2(4,5)1(6)7/h8H,1-5H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWDVENJPPEKEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCl.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
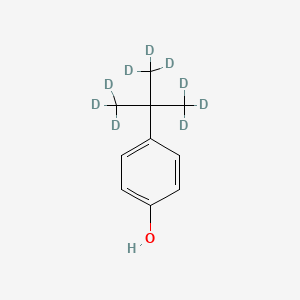

![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride](/img/structure/B1382433.png)
![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1382435.png)
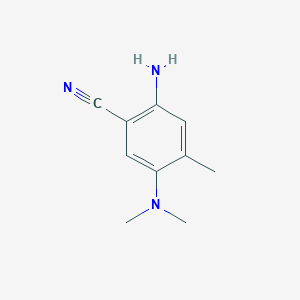
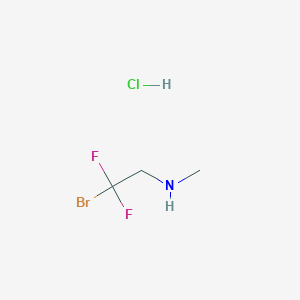
![2-[(Tert-butyldimethylsilyl)oxy]hex-4-yn-3-one](/img/structure/B1382438.png)


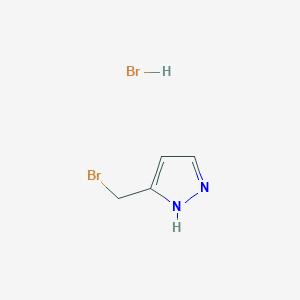
![2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B1382446.png)


![2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1382449.png)
